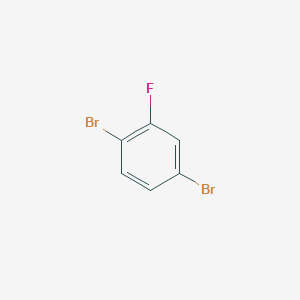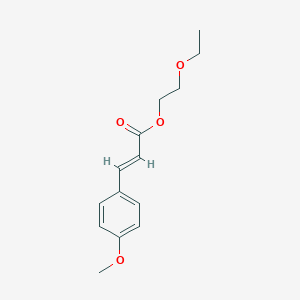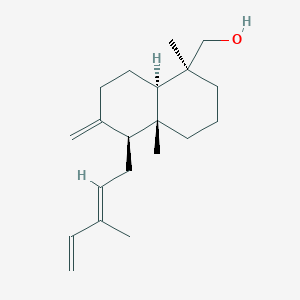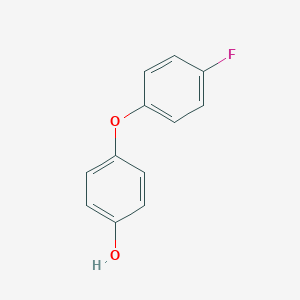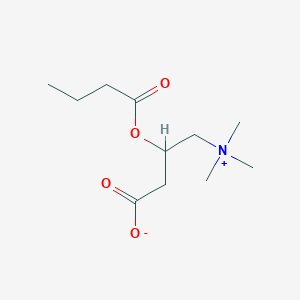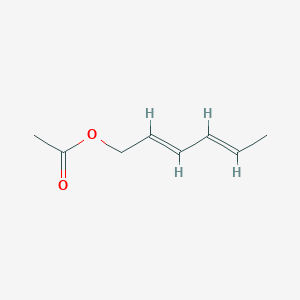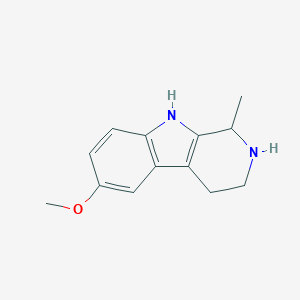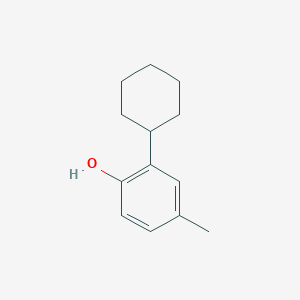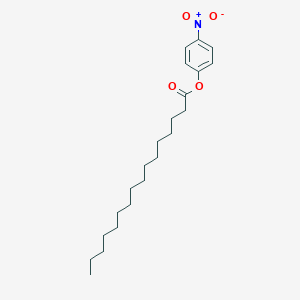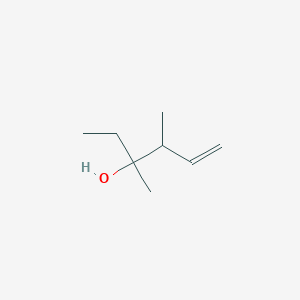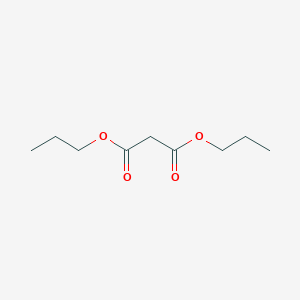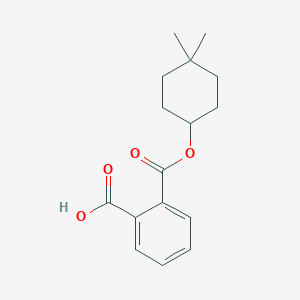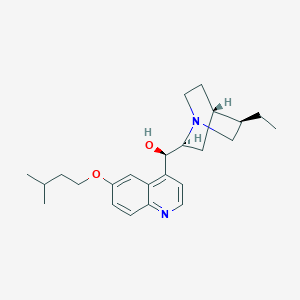
Euprocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Euprocin is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is a synthetic compound that is produced through a multistep synthesis process.
科学研究应用
Euprocin has potential applications in various scientific fields such as medicine, agriculture, and environmental science. In medicine, Euprocin has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, Euprocin has been shown to have insecticidal properties and has been studied for its potential use in pest control. In environmental science, Euprocin has been studied for its potential use in water treatment and pollution control.
作用机制
The mechanism of action of Euprocin is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. Euprocin has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and memory.
Biochemical and Physiological Effects:
Euprocin has been shown to have various biochemical and physiological effects. In vitro studies have shown that Euprocin inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. In addition, Euprocin has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
Euprocin has various advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be produced in large quantities and is readily available for research purposes. Another advantage is that it has been shown to have various biological activities, which makes it a promising candidate for further research. However, one limitation is that the mechanism of action of Euprocin is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that Euprocin is a relatively new compound, which means that there is limited information available on its toxicity and safety.
未来方向
There are various future directions for research on Euprocin. One direction is to further study its mechanism of action and its effects on various biological processes. Another direction is to study its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative diseases. In addition, there is a need for further research on the toxicity and safety of Euprocin, especially in vivo studies. Finally, there is a need for research on the potential use of Euprocin in agriculture and environmental science, especially in the development of insecticides and pollution control agents.
合成方法
Euprocin is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4-dimethylphenol with ethylene oxide to produce 2-(2,4-dimethylphenoxy)ethanol. The second step involves the reaction of 2-(2,4-dimethylphenoxy)ethanol with thionyl chloride to produce 2-(2,4-dimethylphenoxy)ethyl chloride. The final step involves the reaction of 2-(2,4-dimethylphenoxy)ethyl chloride with 1,1-dimethylhydrazine to produce Euprocin.
属性
CAS 编号 |
1301-42-4 |
|---|---|
产品名称 |
Euprocin |
分子式 |
C24H34N2O2 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol |
InChI |
InChI=1S/C24H34N2O2/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3/t17-,18-,23-,24+/m0/s1 |
InChI 键 |
CAFOIGUDKPQBIO-BYIOMEFUSA-N |
手性 SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
规范 SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



